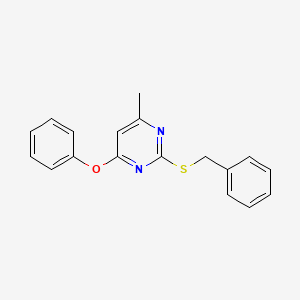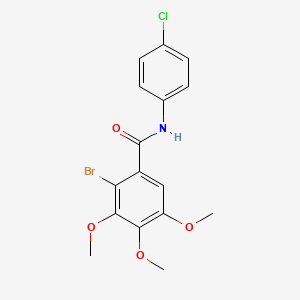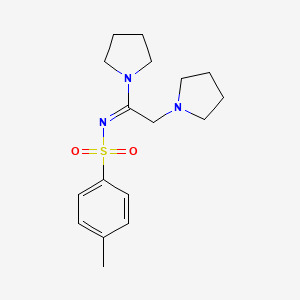![molecular formula C19H21ClN2O2 B5795883 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, also known as CPMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential use in various scientific research applications, particularly in the field of neuroscience.
科学的研究の応用
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been used as a tool to study the function of serotonin receptors in the brain.
作用機序
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been found to have a high affinity for these receptors, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to increase the release of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to modulate the activity of certain ion channels, leading to changes in neuronal excitability. These effects contribute to its potential therapeutic effects in the treatment of neurological disorders.
実験室実験の利点と制限
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for serotonin receptors, making it a useful tool for studying the function of these receptors in the brain. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations for lab experiments. It has potential side effects such as hypotension, sedation, and nausea, which can affect the results of experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its therapeutic potential in the treatment of neurological disorders. This compound has shown promise in preclinical studies, but further research is needed to determine its safety and efficacy in humans. Another direction is to study the long-term effects of this compound on the brain and behavior. This compound has a relatively short half-life, but its effects on the brain may persist for longer periods. Finally, the development of more selective and potent this compound analogs may lead to the discovery of novel therapeutic agents for neurological disorders.
合成法
The synthesis of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(4-chlorophenyl)acetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid, which can be purified by recrystallization.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-6-17(7-9-18)21-10-12-22(13-11-21)19(23)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMBRMJDPQYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)

![4-methyl-3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5795854.png)


![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
